2-Cyclopropyl-propionaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

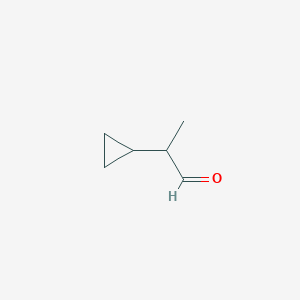

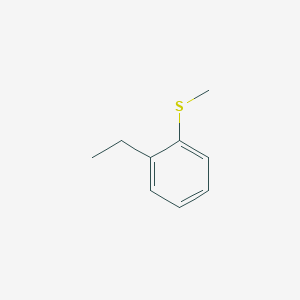

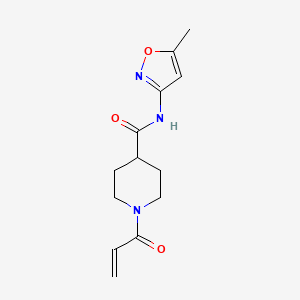

“2-Cyclopropyl-propionaldehyde” is a chemical compound with the molecular formula C6H10O and a molecular weight of 98.143 . It is also known by other names such as "2-Cyclopropyl-propioldehyde" .

Synthesis Analysis

The synthesis of cyclopropyl compounds involves various strategies. One approach involves the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . This method introduces strained rings on a large panel of primary and secondary alkyl iodides .

Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-propionaldehyde” consists of a cyclopropyl group attached to a propionaldehyde group . The cyclopropyl group is a three-membered ring, which introduces strain and unique reactivity to the molecule .

Chemical Reactions Analysis

Cyclopropyl compounds, including “2-Cyclopropyl-propionaldehyde”, can undergo various chemical reactions. For instance, they can participate in cobalt-catalyzed cross-coupling reactions with alkyl iodides . Additionally, they can be involved in reactions such as 1,4-addition/epimerization sequences .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopropyl-propionaldehyde” include a predicted boiling point of 127.9±9.0 °C and a predicted density of 0.955±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Cyclopropyl-propionaldehyde, focusing on six unique applications:

Synthesis of Chiral Cyclopropyl Derivatives

2-Cyclopropyl-propionaldehyde is a valuable intermediate in the synthesis of chiral cyclopropyl derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their unique three-dimensional structures and biological activities. The aldehyde group in 2-Cyclopropyl-propionaldehyde allows for various functionalizations, enabling the creation of enantiomerically pure compounds through stereoselective reactions .

Development of Cyclopropane-Containing Natural Products

Cyclopropane rings are a common structural motif in many natural products with significant biological activities. 2-Cyclopropyl-propionaldehyde serves as a building block in the total synthesis of these natural products. Its use facilitates the construction of highly functionalized cyclopropane rings, which are essential for the biological activity of these compounds .

Asymmetric Synthesis

In asymmetric synthesis, 2-Cyclopropyl-propionaldehyde is employed to create chiral centers in complex molecules. This application is particularly important in the pharmaceutical industry, where the chirality of a drug can significantly impact its efficacy and safety. The aldehyde’s reactivity allows for the introduction of various substituents in a controlled manner, leading to the production of enantiomerically enriched compounds .

Cycloaddition Reactions

2-Cyclopropyl-propionaldehyde is used in cycloaddition reactions to form complex cyclic structures. These reactions are valuable in organic synthesis for constructing polycyclic and bridged cyclic compounds. The aldehyde group can participate in [2+2] and [3+2] cycloadditions, providing access to a wide range of cyclic frameworks that are useful in medicinal chemistry and material science .

Synthesis of Cyclopropyl Azoles, Amines, and Ethers

The aldehyde is a key intermediate in the synthesis of cyclopropyl azoles, amines, and ethers. These compounds are important in medicinal chemistry due to their potential as pharmacophores. The ability to introduce cyclopropyl groups into these structures enhances their stability and bioavailability, making them attractive candidates for drug development .

Strain-Release Reactions

2-Cyclopropyl-propionaldehyde is utilized in strain-release reactions, where the inherent ring strain of the cyclopropane ring is exploited to drive chemical transformations. These reactions are useful for the synthesis of complex molecules that are otherwise challenging to produce. The strain-release mechanism allows for the formation of new bonds and the introduction of functional groups in a regio- and stereoselective manner .

Direcciones Futuras

The future directions for “2-Cyclopropyl-propionaldehyde” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives have been obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes . This suggests potential future directions in the synthesis of enantiomerically enriched cyclopropyl compounds.

Propiedades

IUPAC Name |

2-cyclopropylpropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(4-7)6-2-3-6/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKNSYGJEBXYGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-propionaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate](/img/structure/B2505605.png)

![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2505607.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide](/img/structure/B2505615.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505618.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)